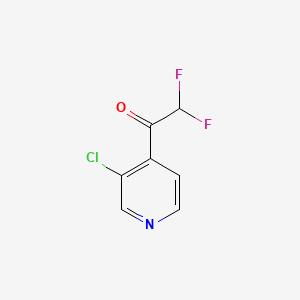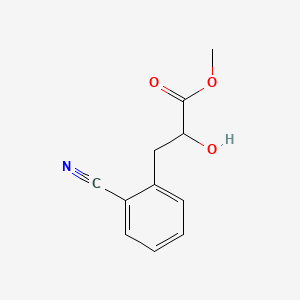
1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring attached to a benzodioxole moiety with a chlorine atom at the 7th position
Vorbereitungsmethoden
The synthesis of 1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Benzodioxole Formation: The benzodioxole moiety is synthesized through the condensation of catechol with formaldehyde, followed by chlorination at the 7th position.
Coupling Reaction: The final step involves coupling the cyclopropane ring with the benzodioxole moiety under specific conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as an inhibitor of certain enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules, serving as an intermediate in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid can be compared with similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound has a similar structure but with fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxyl: Another similar compound with slight variations in the functional groups, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C11H9ClO4 |
|---|---|
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c12-7-3-6(11(1-2-11)10(13)14)4-8-9(7)16-5-15-8/h3-4H,1-2,5H2,(H,13,14) |
InChI-Schlüssel |
CWIRUFZXQCNXLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC3=C(C(=C2)Cl)OCO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)






